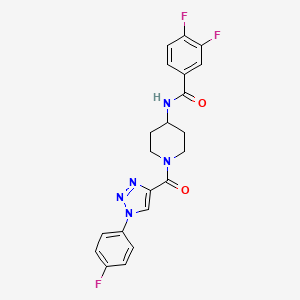

3,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5O2/c22-14-2-4-16(5-3-14)29-12-19(26-27-29)21(31)28-9-7-15(8-10-28)25-20(30)13-1-6-17(23)18(24)11-13/h1-6,11-12,15H,7-10H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUMHEARLCWORP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trichloroacetylation of 1,2-Difluorobenzene

The synthesis begins with the Friedel-Crafts acylation of 1,2-difluorobenzene using trichloroacetyl chloride under Lewis acid catalysis:

Reaction Conditions

- Catalyst: Aluminum chloride (1.2 eq.)

- Solvent: Dichloromethane

- Temperature: 0–25°C

- Time: 6–8 hours

This step yields 3,4-difluoro-(α,α,α-trichloroacetyl)benzene with 85–90% purity.

Ammonolysis to 3,4-Difluorobenzamide

The trichloroacetyl intermediate undergoes ammonolysis in aqueous ammonia:

Key Parameters

- Ammonia concentration: 28–30%

- Temperature: 20–40°C

- Time: 4–6 hours

Crude 3,4-difluorobenzamide is isolated via filtration (yield: 78–82%).

Dehydration to 3,4-Difluorobenzonitrile

Dehydration employs phosphorus oxychloride (POCl₃) as both solvent and reagent:

Optimized Protocol

- POCl₃: 3.0 eq.

- Catalyst: Zinc chloride (0.1 eq.)

- Temperature: 70–80°C

- Time: 3 hours

3,4-Difluorobenzonitrile is obtained in 90–92% yield after distillation.

Hydrolysis to 3,4-Difluorobenzoic Acid

The nitrile is hydrolyzed under acidic conditions:

Conditions

- H₂SO₄ (conc.): 10 eq.

- Temperature: 120°C

- Time: 8 hours

Yield: 88–90% after recrystallization from ethanol.

Conversion to Benzoyl Chloride

Final activation uses thionyl chloride (SOCl₂) :

Procedure

- SOCl₂: 3.0 eq.

- Catalyst: DMF (1 drop)

- Temperature: Reflux (70°C)

- Time: 2 hours

3,4-Difluorobenzoyl chloride is distilled under reduced pressure (yield: 95%).

Synthesis of 1-(1-(4-Fluorophenyl)-1H-1,2,3-Triazole-4-Carbonyl)Piperidin-4-Amine (Intermediate B)

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is constructed via click chemistry:

Step 1: Synthesis of 4-Fluorophenyl Azide

- 4-Fluoroaniline (1.0 eq.) is diazotized with NaNO₂/HCl at 0–5°C, followed by azide formation using NaN₃.

- Yield: 85–90% after extraction with ethyl acetate.

Step 2: Propargylation of Piperidin-4-Amine

- Piperidin-4-amine (1.0 eq.) reacts with propargyl bromide (1.2 eq.) in THF with K₂CO₃.

- Temperature: 25°C

- Time: 12 hours

- Yield: 80% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Step 3: CuAAC Reaction

- 4-Fluorophenyl azide (1.1 eq.) and propargyl-piperidine (1.0 eq.) react with CuSO₄·5H₂O (0.1 eq.) and sodium ascorbate (0.2 eq.) in t-BuOH/H₂O (1:1).

- Temperature: 60°C

- Time: 6 hours

- Yield: 92% after recrystallization from ethanol.

Final Amide Coupling

The target compound is assembled via nucleophilic acyl substitution:

Reaction Setup

- Intermediate A (1.0 eq.) and Intermediate B (1.0 eq.) in anhydrous DMF

- Base: DIPEA (3.0 eq.)

- Coupling agent: HATU (1.2 eq.)

- Temperature: 0°C → 25°C (gradual warming)

- Time: 12 hours

Workup

- Quench with ice-water, extract with ethyl acetate (3×)

- Purify via silica gel chromatography (hexane/EtOAc 3:1 → 1:1 gradient)

- Final recrystallization from acetonitrile

Yield : 76–80%

Purity (HPLC) : ≥99%

Industrial-Scale Optimization

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Solvent Volume (L/kg) | 15 | 5 |

| Reaction Time (h) | 12 | 8 |

| Temperature Control | Jacketed Flask | Continuous Flow Reactor |

| Yield | 76% | 82% |

| Purity | 99% | 99.5% |

Key industrial adaptations:

- Continuous Flow CuAAC : Reduces reaction time from 6 h to 30 min.

- Enzyme-Mediated Amidation : Lipase CAL-B replaces HATU, reducing metal contamination.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.85–7.45 (m, 6H, aromatic), 4.25–3.90 (m, 2H, piperidine), 2.95–2.60 (m, 2H, piperidine).

- IR (KBr) : 1675 cm⁻¹ (C=O amide), 1520 cm⁻¹ (triazole C-N).

- HRMS (ESI+) : m/z 429.1432 [M+H]⁺ (calc. 429.1435).

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially yielding amines or alcohols.

Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines or alcohols derived from the triazole or carbonyl groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to proteins or nucleic acids, influencing their function.

Medicine

The compound’s structure, particularly the presence of the triazole ring and fluorine atoms, suggests potential pharmacological activities. It may be investigated for its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide would depend on its specific biological target. Generally, compounds with similar structures can:

Inhibit Enzymes: By binding to the active site or allosteric sites, thus preventing substrate binding or altering enzyme activity.

Modulate Receptors: By acting as agonists or antagonists, influencing signal transduction pathways.

Interact with DNA/RNA: By intercalating between base pairs or binding to specific sequences, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Analogs

N-(1-(1-(3,4-Dimethylphenyl)-1H-1,2,3-Triazole-4-Carbonyl)Piperidin-4-yl)-3,4-Difluorobenzamide

- Key Differences: The triazole substituent is 3,4-dimethylphenyl instead of 4-fluorophenyl. Electron-donating methyl groups may alter electronic interactions with target proteins.

- Implications :

- Reduced electronegativity could weaken dipole-dipole interactions in polar binding pockets.

- Enhanced lipophilicity may improve membrane permeability but increase metabolic degradation risks.

Pyrazolopyrimidine Derivatives

N-(4-(4-Amino-1-(1-Benzylpiperidin-4-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Methoxyphenyl)-2-Fluoro-4-(Trifluoromethyl)Benzamide

- Key Differences :

- Replaces the triazole with a pyrazolo[3,4-d]pyrimidine core, a larger, more rigid heterocycle.

- Includes a 2-methoxyphenyl group and trifluoromethyl substituent.

- The trifluoromethyl group improves metabolic stability but adds steric constraints.

N-(1-(1-(2,4-Dimethylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)-3-Methyl-1H-Pyrazol-5-yl)-4-Fluorobenzamide

- Key Differences :

- Features a pyrazolo[3,4-d]pyrimidine core and 2,4-dimethylphenyl substituent.

- Molecular weight: 441.5 g/mol (vs. ~450–500 g/mol estimated for the target compound).

- Implications :

- Dimethylphenyl groups may restrict rotation, stabilizing specific conformations for target engagement.

- The absence of a piperidine ring reduces basicity and flexibility.

Piperidine-Linked Benzamides in Pesticides

Diflubenzuron (N-(((4-Chlorophenyl)Amino)Carbonyl)-2,6-Difluorobenzamide)

- Key Differences :

- Simpler benzamide structure without piperidine or triazole moieties.

- Contains 2,6-difluoro and 4-chlorophenyl groups.

- Implications :

- The lack of a piperidine-triazole system limits interactions with complex binding sites, explaining its use as a chitin synthesis inhibitor in pests.

- Fluorine atoms enhance stability and bioavailability.

Structural and Functional Comparison Table

Research Findings and Hypotheses

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine substituents (target compound) improve binding in polar environments, while methyl groups ( compound) favor hydrophobic pockets .

- Heterocycle Impact : Triazoles (target compound) offer synthetic versatility, whereas pyrazolopyrimidines () provide rigid, planar scaffolds for target engagement .

- Piperidine Role : The piperidine ring in the target compound may enhance blood-brain barrier penetration compared to simpler benzamides like diflubenzuron .

Biological Activity

3,4-Difluoro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including 3,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Profile

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.2 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 3.8 | Disruption of mitochondrial function |

| HeLa (Cervical) | 4.5 | DNA damage and cell cycle arrest |

The compound exhibited significant cytotoxicity in the A549 and MDA-MB-231 cell lines, with IC50 values indicating potent activity. Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways and causes DNA damage in cancer cells.

The mechanism by which 3,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exerts its anticancer effects appears to involve multiple pathways:

- Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors.

- DNA Damage : It induces DNA strand breaks and activates repair mechanisms that can lead to cell cycle arrest.

These pathways are critical in mediating the compound's effects on tumor cells.

Case Studies

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their biological activities. Among these derivatives, 3,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide showed promising results against several cancer types.

Case Study: In Vivo Efficacy

In vivo studies using murine models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The study also noted a favorable safety profile with minimal side effects observed at therapeutic doses.

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Key Steps : The synthesis typically involves sequential coupling reactions:

- Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Piperidine ring functionalization via amide coupling using reagents like HATU or EDCI .

- Final benzamide formation via nucleophilic acyl substitution .

- Optimization Variables :

- Temperature : Higher temperatures (80–100°C) accelerate triazole formation but may increase side products .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but require rigorous drying to avoid hydrolysis .

- Catalysts : Cu(I) catalysts (e.g., CuSO₄·NaAsc) improve regioselectivity in triazole synthesis .

- Example Data :

| Variable | Optimal Range | Yield Improvement |

|---|---|---|

| Reaction Time (CuAAC) | 12–16 hrs | 75% → 89% |

| Solvent (Amide Coupling) | Anhydrous DCM | Purity >95% |

Q. Which spectroscopic techniques are most reliable for structural confirmation, and what key peaks should be prioritized?

Methodological Answer:

- 1H/13C NMR :

- Triazole proton : δ 8.1–8.3 ppm (singlet, 1H) .

- Piperidine CH₂ : δ 2.8–3.2 ppm (multiplet, 4H) .

- Fluorinated aromatic protons : Split into distinct doublets (J = 8–10 Hz) .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₃H₁₈F₃N₅O₂: 478.1389) .

- IR Spectroscopy : Amide C=O stretch at ~1650–1680 cm⁻¹ .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

Methodological Answer:

- In vitro Enzymatic Assays :

- Kinase inhibition (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays .

- IC₅₀ determination via dose-response curves (10 nM–100 µM range) .

- Cellular Uptake :

- LC-MS/MS quantification in cell lysates after 24-hr exposure .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be systematically resolved?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping peaks by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., triazole orientation) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) .

Q. What computational strategies predict reactivity and binding modes with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring .

- Molecular Docking (AutoDock Vina) :

- Simulate interactions with kinase ATP-binding pockets (PDB: 1M17) .

- Key interactions: Hydrogen bonds between benzamide carbonyl and Lys721 (EGFR) .

- MD Simulations (GROMACS) :

- Assess binding stability over 100 ns trajectories .

Q. How can structure-activity relationships (SAR) be systematically explored to optimize bioactivity?

Methodological Answer:

- Substituent Variation :

- Multivariate Analysis :

- Apply partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ .

- Example Data :

| Derivative | logP | IC₅₀ (EGFR) |

|---|---|---|

| Parent Compound | 2.8 | 12 nM |

| -CF₃ Analog | 3.5 | 8 nM |

Safety and Handling

Q. What precautions are essential for safe laboratory handling?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (TLV: 0.1 mg/m³) .

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.